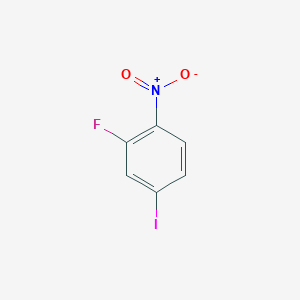

2-Fluoro-4-iodo-1-nitrobenzene

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Fluoro-4-iodobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-1-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the nitro, fluoro, or iodo groups can be replaced by other substituents.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and various electrophiles can be used under acidic conditions.

Reduction: Common reducing agents include tin and hydrochloric acid, iron and acetic acid, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution Reactions: Products depend on the nature of the substituent introduced.

Reduction: The major product is 2-Fluoro-4-iodo-1-aminobenzene.

Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Fluoro-4-iodo-1-nitrobenzene is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: Exploration of its derivatives for pharmaceutical applications, including potential anti-cancer and anti-inflammatory agents.

Industry: Use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The fluoro and iodo substituents also play a role in directing electrophilic substitution reactions and stabilizing intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 2996-31-8

- Molecular Formula: C₆H₃FINO₂

- Molecular Weight : 266.993 g/mol

- Purity : ≥98% (HPLC)

- Application : Intermediate in organic syntheses, particularly in pharmaceutical and agrochemical research .

Structural Features :

- Substituents: A fluorine atom at position 2, an iodine atom at position 4, and a nitro group at position 1 on the benzene ring.

- High molecular weight due to iodine, which also enhances electrophilicity for substitution reactions.

Comparison with Structurally Similar Compounds

Positional Isomers

4-Fluoro-2-iodo-1-nitrobenzene (CAS 41860-64-4)

- Molecular Formula: C₆H₃FINO₂ (same as target compound).

- Key Differences : Fluorine at position 4, iodine at position 2, and nitro at position 1.

- Purity : 96% (Combi-Blocks) .

- Reactivity : Altered regioselectivity in electrophilic substitution due to iodine’s position. The iodine atom at position 2 may sterically hinder reactions compared to the target compound .

2-Fluoro-6-iodonitrobenzene (CAS 886762-71-6)

- Molecular Formula: C₆H₃FINO₂.

- Key Differences : Nitro group at position 1, fluorine at position 2, iodine at position 6.

- Purity : 97% (Combi-Blocks) .

- Application : Less commonly used due to steric constraints from the iodine’s proximity to the nitro group.

Derivatives with Additional Substituents

5-Fluoro-2-iodo-4-nitrotoluene (CAS 1803811-31-5)

- Molecular Formula: C₇H₅FINO₂.

- Key Differences : Methyl group at position 5, altering steric and electronic properties.

- Physicochemical Impact : Methyl increases hydrophobicity (logP) and may stabilize the compound against oxidation .

2-(Trifluoromethyl)-1-iodo-4-nitrobenzene (CAS 400-75-9)

- Molecular Formula: C₇H₃F₃INO₂.

- Key Differences : Trifluoromethyl group at position 2.

- Melting Point : 82°C (vs. unavailable data for the target compound) .

- Reactivity : Trifluoromethyl’s strong electron-withdrawing effect enhances nitro group’s electrophilicity.

Dihalogenated Analogues

1,5-Diiodo-2-fluoro-3-nitrobenzene (CAS 1806330-94-8)

- Molecular Formula: C₆H₂F₂INO₂.

- Key Differences : Two iodine atoms (positions 1 and 5), fluorine at position 2.

- Similarity to Target : 0.96 (structural similarity score) .

1-Fluoro-3-iodo-5-nitrobenzene (CAS 1261782-23-3)

- Molecular Formula: C₆H₃FINO₂.

- Key Differences : Fluorine at position 1, iodine at position 3.

- Similarity to Target : 0.90 .

- Reactivity : Nitro group at position 5 directs electrophilic attacks to meta positions.

Data Table: Comparative Analysis

Key Research Findings

Synthetic Utility : The target compound’s iodine atom facilitates Ullmann and Suzuki coupling reactions, whereas isomers like 4-Fluoro-2-iodo-1-nitrobenzene show slower kinetics due to steric effects .

Stability : Reduction of the nitro group in this compound yields unstable diamines, necessitating immediate use in downstream reactions .

Regioselectivity : Fluorine’s ortho/para-directing nature and iodine’s bulkiness influence substitution patterns. For example, nitration of 2-Fluoro-4-iodobenzene would favor the para position to fluorine, consistent with the target compound’s structure .

Biological Activity

2-Fluoro-4-iodo-1-nitrobenzene is an organic compound characterized by the presence of a nitro group and halogen substituents (fluorine and iodine) on a benzene ring. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H3FINO2

- Molecular Weight : 267.00 g/mol

- Appearance : Solid at room temperature

- Storage Conditions : Refrigerated (0-10°C), light-sensitive

The biological activity of this compound is largely attributed to the reactive nature of its functional groups:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Halogen Substituents : The presence of fluorine and iodine affects the electron density on the benzene ring, enhancing its reactivity towards nucleophiles and electrophiles.

Biological Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activities. Its potential applications include:

- Antimicrobial Activity : Preliminary studies suggest that this compound could inhibit the growth of various pathogens.

| Pathogen Type | Inhibition Activity (IC50) | Reference |

|---|---|---|

| Fusarium oxysporum | 0.42 mM | |

| Agrobacterium tumefaciens | No significant activity | |

| Pectobacterium carotovorum | No significant activity |

Case Studies

- Antifungal Activity : A study explored the antifungal properties of related compounds, revealing that certain derivatives exhibited inhibition against Fusarium oxysporum, with IC50 values indicating moderate activity. This suggests that modifying the structure of this compound could enhance its antifungal properties.

- Fluorescent Probes : The compound has been investigated for its potential use in developing fluorescent probes and imaging agents due to its unique electronic properties, which allow for effective interaction with biological targets.

- Drug Discovery : In medicinal chemistry, this compound is being studied as a building block for synthesizing more complex organic molecules with specific biological activities .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Fluoro-4-methoxy-1-nitrobenzene | Lacks iodine; different reactivity profile |

| 4-Iodo-1-methoxy-2-nitrobenzene | Lacks fluorine; changes electronic properties |

| 2-Fluoro-benzene | Lacks nitro group; reduced functionality |

Properties

IUPAC Name |

2-fluoro-4-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJQZMONVWFIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598224 | |

| Record name | 2-Fluoro-4-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2996-31-8 | |

| Record name | 2-Fluoro-4-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-iodonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.